boeravinone E
Overview
Description
Boeravinone E is a type of flavonoid . It is a compound with the CAS number 137787-00-9 . It is known to exhibit spasmolytic activity .
Molecular Structure Analysis
The molecular structure of boeravinone E has been confirmed by 1H NMR and 13C NMR spectroscopy . Its molecular formula is C17H12O7 .Chemical Reactions Analysis
Boeravinone E has been found to exhibit significant antioxidant activity . It has been shown to reduce the signal intensity of Electron Spin Resonance (ESR) induced by hydroxyl radicals, suggesting a scavenging activity .Physical And Chemical Properties Analysis
Boeravinone E is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . Its molecular weight is 328.3 .Scientific Research Applications
1. Antibacterial and Anti-Efflux Properties
Boeravinone B, closely related to Boeravinone E, has been identified as a potent inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus. It enhances the efficacy of antibiotics like ciprofloxacin against both standard and methicillin-resistant strains of S. aureus. Additionally, it inhibits biofilm formation and intracellular invasion of bacteria, demonstrating potential for enhancing bioavailability and bioefficacy in bacterial infections (Singh et al., 2017).
2. Antioxidant and Genoprotective Effects
Boeravinone G, another analogue in the Boeravinone series, shows remarkable antioxidant and genoprotective activities. It exhibits strong scavenging activities against hydroxyl radicals and significantly reduces ROS-mediated DNA damage, suggesting potential applications in managing gastrointestinal disorders linked to oxidative stress (Aviello et al., 2011).
3. Antiviral Properties
Boeravinone H has been identified as a new inhibitor of Hepatitis C Virus (HCV) entry. This compound significantly inhibits the binding and entry of HCV-like particles in hepatoma cells, showcasing its potential as an antiviral agent against HCV infection (Bose et al., 2017).
4. Anti-Inflammatory and Anticancer Activity
Boeravinone B demonstrates significant anti-inflammatory and anticancer activities. It has been shown to cause internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells, indicating its potential as an anticancer agent (Huang et al., 2018). Furthermore, it exerts chemoprotective effects against colorectal cancer in rats, suggesting its role in cancer prevention (Zhou et al., 2022).
5. Potential in Fracture Healing
In a study on ovariectomy-induced osteoporotic rats, boeravinone B promoted fracture healing and showed a regulatory effect on the NF-κB p65/IκB-α/SIRT-1 signaling pathway, suggesting its utility in osteoporosis-related fracture healing (Zhang et al., 2021).
6. Neuroprotective Effects
Boeravinone B has demonstrated neuroprotective effects against cerebral ischemia and reperfusion injury in rats, potentially through its anti-inflammatory and antioxidant mechanisms (Yuan & Zhang, 2021).
Future Directions
properties
IUPAC Name |
3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWLTPKGFNPAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
boeravinone E |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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